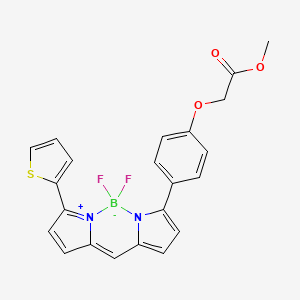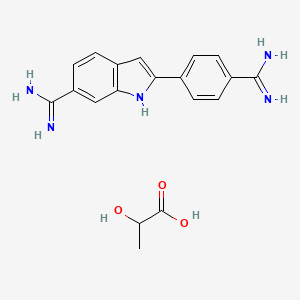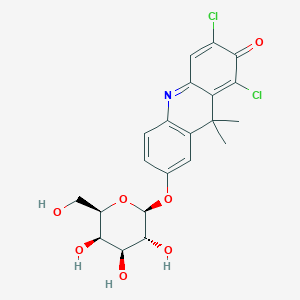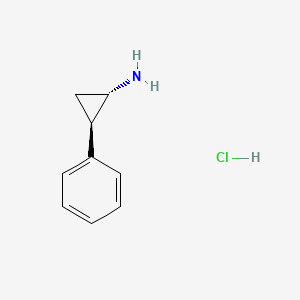
4-Fluorotoluene-α-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorotoluene-α-d1, also known as 1-Fluoro-4-methylbenzene-α-d1, is a deuterated derivative of 4-Fluorotoluene. This compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the alpha position. It is commonly used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorotoluene-α-d1 typically involves the deuteration of 4-Fluorotoluene. One common method is the catalytic exchange reaction where 4-Fluorotoluene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high pressure and temperature conditions required for the deuteration reaction. The purity of the final product is ensured through various purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorotoluene-α-d1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 4-Fluorotoluene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid
Reduction: 4-Fluorotoluene
Substitution: Various substituted fluorotoluenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Fluorotoluene-α-d1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluorotoluene-α-d1 involves its interaction with various molecular targets and pathways. The presence of the deuterium atom can influence the compound’s reactivity and stability. In metabolic studies, the deuterium label allows for the tracking of the compound’s transformation and distribution within biological systems. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions.
Comparación Con Compuestos Similares
4-Fluorotoluene-α-d1 can be compared with other similar compounds such as:
4-Fluorotoluene: The non-deuterated version, which has similar chemical properties but lacks the deuterium label.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position.
3-Fluorotoluene: Another positional isomer with the fluorine atom at the meta position.
4-Fluorobenzaldehyde: An oxidized derivative of 4-Fluorotoluene.
The uniqueness of this compound lies in its deuterium label, which makes it particularly useful in studies involving isotopic labeling and tracing.
Propiedades
Número CAS |
131088-90-9 |
|---|---|
Fórmula molecular |
CH2DC6H4F |
Peso molecular |
111.14 |
Sinónimos |
1-Fluoro-4-methylbenzene-α-d1; NSC 8861-α-d1; p-Fluorotoluene-α-d1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






